2-(1H-indol-3-yl)-6-nitro-4-phenylquinoline
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Overview
Description
. It is classified under the chemical class of synthetic organic compounds and has a significant role in various biochemical and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PMID24556381C10l” involves a multi-step process. The key steps include the formation of the quinoline core, followed by the introduction of the indole and nitro groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of “PMID24556381C10l” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to maintain the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
“PMID24556381C10l” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, halides, and oxides, which can have different pharmacological properties and applications.
Scientific Research Applications
“PMID24556381C10l” has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in inhibiting enzymes like neutrophil elastase and carboxyl ester lipase, which are involved in various physiological processes.
Medicine: Explored for its potential therapeutic applications in treating diseases related to enzyme dysregulation, such as chronic obstructive pulmonary disease and pancreatitis.
Industry: Utilized in the development of enzyme inhibitors and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of “PMID24556381C10l” involves the inhibition of neutrophil elastase and carboxyl ester lipase. The compound binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can modulate various physiological pathways, including inflammation and lipid metabolism .
Properties
Molecular Formula |
C23H15N3O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-6-nitro-4-phenylquinoline |
InChI |
InChI=1S/C23H15N3O2/c27-26(28)16-10-11-22-19(12-16)18(15-6-2-1-3-7-15)13-23(25-22)20-14-24-21-9-5-4-8-17(20)21/h1-14,24H |
InChI Key |
LQGHUZLZFHCQPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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